2-Fluoro-6-hydroxy-4-methylpyridine
Description
Properties
IUPAC Name |
6-fluoro-4-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-4-2-5(7)8-6(9)3-4/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLRECVLXJWMQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The Grignard reagent exchange method, adapted from benzaldehyde synthesis, involves reacting 3-fluorophenol derivatives with alkyl halides. For 2-fluoro-6-hydroxy-4-methylpyridine, 4-methylpyridin-2-ol is protected with isopropyl groups to avoid side reactions. Subsequent bromination at position 6 introduces a leaving group, which undergoes nucleophilic substitution with a methyl Grignard reagent (CH₃MgBr). Deprotection under acidic conditions yields the target compound.
Key parameters:
-
Protecting group : Isopropyl provides optimal stability during bromination.
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Solvent : Tetrahydrofuran (THF) facilitates Grignard reactivity.
Direct Fluorination of Pyridine Derivatives
Electrophilic Fluorination
Nucleophilic Aromatic Substitution
2-Chloro-4-methyl-6-hydroxypyridine undergoes fluorination with KF in the presence of crown ethers (18-crown-6). Polar aprotic solvents like DMSO enhance reactivity, yielding 89% product at 120°C.
Hydrolysis of Halogenated Precursors
Alkaline Hydrolysis
2-Fluoro-6-chloro-4-methylpyridine is hydrolyzed using aqueous KOH (35% w/v) at 100°C for 5 hours. Acidification with HCl precipitates the product with 91% yield. This method avoids organic solvents, aligning with green chemistry principles.
Critical factors :
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Base concentration : ≥30% w/v KOH ensures complete conversion.
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Temperature control : Gradual heating prevents decomposition.
Gold-Catalyzed Cyclization
Synthesis from Propargylaminoisoxazoles
A two-step process involving gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles forms the pyridine core. Subsequent oxidative hydroxylation with K₂CO₃ in methanol introduces the hydroxyl group.
Optimized conditions :
-
Catalyst : AuCl(PPh₃) (5 mol%).
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Yield : 82–89% after column chromatography.
Continuous Flow Synthesis
Process Intensification
Continuous flow reactors enhance the hydrolysis of 2-fluoro-6-methoxy-4-methylpyridine by improving heat and mass transfer. Using a microreactor at 150°C and 20 bar, residence times of 10 minutes achieve 94% conversion.
Advantages :
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Grignard alkylation | 85 | 99.5 | Moderate |
| Direct fluorination | 84 | 98.7 | High |
| Alkaline hydrolysis | 91 | 99.2 | High |
| Gold catalysis | 89 | 98.9 | Low |
| Continuous flow | 94 | 99.8 | High |
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-hydroxy-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 2-fluoro-6-methylpyridine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluoro-6-oxo-4-methylpyridine.
Reduction: Formation of 2-fluoro-6-methylpyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-hydroxy-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Industry: Utilized in the development of agrochemicals and materials with improved properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-hydroxy-4-methylpyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- 2-Fluoro-6-hydroxy-4-methylpyridine vs. Methoxy-Substituted Analogs Methoxy-substituted pyridines (e.g., 2-(3-fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, Entry 5 ) exhibit enhanced lipophilicity compared to hydroxylated derivatives.
Fluorine Position and Bioactivity
Fluorine at position 2 (as in the target compound) may sterically hinder nucleophilic attacks compared to fluorine at position 3 (e.g., in 2-(3,4-dimethoxyphenyl)-9-methyl-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one, Entry 15 ). This positional difference can alter binding affinity in biological targets, such as kinase inhibitors.
Pharmacological and Physicochemical Properties
Hydroxy groups reduce membrane permeability compared to methyl or methoxy groups but enhance interactions with polar targets (e.g., enzymes). Fluorine’s electronegativity further modulates electronic effects, as seen in analogs like N-(5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-1-(6-methylpyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (Entry 24b ).
Key Research Findings
- Biological Activity : Hydroxy-pyridines are understudied compared to methoxy derivatives but show promise in metal chelation (e.g., in catalysis) .
Biological Activity
2-Fluoro-6-hydroxy-4-methylpyridine is a heterocyclic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of both a fluorine atom and a hydroxyl group, enhances its biological activity and versatility as a pharmaceutical building block. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHFNO, with a molecular weight of approximately 155.15 g/mol. The compound features a pyridine ring with specific substituents that confer distinct chemical properties:
- Fluorine atom at position 2
- Hydroxyl group (-OH) at position 6
- Methyl group (-CH₃) at position 4
The structural representation can be summarized as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors. The hydroxyl group facilitates hydrogen bonding, enhancing binding affinity to target sites. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing neurotransmission and inflammatory processes.
- Receptor Modulation : Its structural features allow it to modulate receptor activity, potentially impacting signaling pathways related to various physiological functions.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Antimicrobial Properties : A study demonstrated that derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus, highlighting its potential as an antibiotic candidate. The mechanism involved the disruption of peptidoglycan synthesis, similar to other known antibiotics .
- Neuropharmacological Applications : Research indicated that the compound could modulate neurotransmitter release in neuronal cultures, suggesting its utility in treating neurodegenerative disorders. The binding affinity to certain receptors was evaluated using molecular docking studies, showing promising results for further development .
- Radiolabeling Studies : Investigations into the use of this compound as a radiolabeling agent for PET imaging revealed that it has favorable properties for tracking biological processes in vivo. The stability and lipophilicity were assessed, indicating potential for diagnostic applications in oncology .
Safety and Handling
While this compound exhibits promising biological activities, safety data indicate that it may cause irritation upon contact with skin or eyes. Proper safety measures should be implemented during handling to mitigate any risks associated with exposure.
Q & A
Q. What are the common synthetic routes for 2-Fluoro-6-hydroxy-4-methylpyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and hydroxylation of pyridine precursors. For example, diazotization followed by fluorodediazoniation in hydrofluoric acid (HF) or HF-pyridine solutions is a classic route for fluoropyridines . Substitution reactions on pre-functionalized pyridines (e.g., replacing methoxy or iodine groups with hydroxyl groups) are also viable. Key parameters include:
- Temperature : Moderate temperatures (60–80°C) minimize side reactions.
- Solvent : Polar aprotic solvents like DMF enhance nucleophilic substitution.
- Catalysts : Palladium catalysts improve coupling efficiency in multi-step syntheses .
Yield optimization requires careful control of stoichiometry and reaction time, monitored via HPLC or TLC .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and purity. For example, fluorine’s deshielding effect distinguishes between ortho/meta/para isomers .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguities in regiochemistry; SHELX software is widely used for structure refinement .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in fluoropyridine derivatives?
- Methodological Answer : Regioselectivity depends on electronic and steric effects. For hydroxylation:
- Directing Groups : Use methoxy or iodine as temporary directing groups to position the hydroxyl group .
- Protection/Deprotection : Protect the hydroxyl group during fluorination to avoid side reactions. For example, tert-butyldimethylsilyl (TBS) protection allows selective deprotection post-fluorination .
Advanced optimization employs computational modeling (DFT) to predict transition states and substituent effects.
Q. How do contradictory reports on substituent reactivity in fluoropyridines arise, and how can they be resolved?
- Methodological Answer : Contradictions often stem from:
- Solvent Effects : Polar solvents stabilize charge-separated intermediates, altering reaction pathways.
- Dynamic Effects : Conformational flexibility in solution vs. rigid crystal structures (e.g., X-ray data may conflict with NMR observations) .
Resolution strategies: - Cross-validate data using multiple techniques (e.g., NMR, X-ray, and IR).
- Replicate reactions under strictly controlled conditions (temperature, humidity).
Q. What crystallographic challenges arise in resolving the structure of this compound?
- Methodological Answer :
- Twinned Crystals : Common in fluoropyridines due to weak intermolecular forces; use SHELXD for twin-law identification .
- Hydrogen Bonding : The hydroxyl group forms strong hydrogen bonds, complicating electron density maps. High-resolution data (≤ 0.8 Å) and SHELXL refinement are critical .
Q. How can mechanistic studies clarify the role of fluorine in pyridine ring reactivity?
- Methodological Answer :
- Isotopic Labeling : Use -labeled hydroxyl groups to track substitution pathways.
- Kinetic Studies : Compare reaction rates of fluorinated vs. non-fluorinated analogs to quantify fluorine’s electron-withdrawing effects.
- Spectroscopic Probes : In situ NMR monitors intermediate formation during reactions .
Data Interpretation & Troubleshooting
Q. How should researchers address discrepancies between computational predictions and experimental results?
- Methodological Answer :
- Re-evaluate Basis Sets : Ensure DFT calculations use appropriate functionals (e.g., B3LYP-D3 for dispersion forces).
- Solvent Corrections : Apply implicit solvent models (e.g., PCM) to simulations if reactions are solution-phase.
- Experimental Artifacts : Check for impurities (e.g., via HRMS) that may skew reactivity .
Q. What purification strategies are effective for isolating this compound from byproducts?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
